![molecular formula C24H19N3O3 B2811777 N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide CAS No. 1428356-59-5](/img/structure/B2811777.png)
N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide
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Description
N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide, also known as AQ-11, is a novel compound that has been studied for its potential therapeutic applications. AQ-11 is a quinoxaline derivative that has shown promising results in preclinical studies as an anticancer agent, an antimicrobial agent, and a potential treatment for Alzheimer's disease.
Scientific Research Applications
Anticancer Applications
Research has shown that derivatives of N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide exhibit promising anticancer activities. For instance, the synthesis and biological evaluation of new lipophilic acetamide derivatives have afforded potential anticancer agents. These compounds, including various substituted N-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl) acetamides, were synthesized and showed appreciable anticancer effects against multiple cancer lines. The most active compounds demonstrated significant inhibitory activities, suggesting their potential utility as cytotoxic agents in cancer therapy (Ahmed et al., 2018).
Antimicrobial Applications
The antimicrobial screening of derivatives of N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide revealed broad-spectrum antibacterial activity against both Gram-positive and Gram-negative strains. Certain compounds displayed activity levels comparable to established antibiotics, such as ciprofloxacin. This suggests the potential for developing new antimicrobial agents based on this chemical structure to combat resistant bacterial infections (Ahmed et al., 2018).
Molecular Docking and Structural Analysis
Molecular docking analyses of these compounds have been conducted to understand their mechanisms of action, particularly how they interact with biological targets like the VEGFr receptor and EGFR protein kinase enzyme. These studies suggest that the compounds can effectively bind to the active sites of these enzymes, potentially inhibiting their activity, which is crucial in the development of cancer. The structural elucidation and synthesis approaches have provided insights into how these compounds can be optimized for better therapeutic efficacy (Sharma et al., 2018).
properties
IUPAC Name |
N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c1-16(28)18-10-7-11-19(14-18)25-22(29)15-27-21-13-6-5-12-20(21)26-23(24(27)30)17-8-3-2-4-9-17/h2-14H,15H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWHJPSNRSEQIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=C(C2=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-acetylphenyl)-2-(2-oxo-3-phenylquinoxalin-1(2H)-yl)acetamide |
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